2-Fluoro-4-methylpyridine

Catalog No.
S715281
CAS No.
461-87-0
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methylpyridine

CAS Number

461-87-0

Product Name

2-Fluoro-4-methylpyridine

IUPAC Name

2-fluoro-4-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

ZBFAXMKJADVOGH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)F

Synonyms

2-Fluoro-4-methylpyridine

Canonical SMILES

CC1=CC(=NC=C1)F

Organic Synthesis:

  • Precursor for other molecules: 2-Fluoro-4-methylpyridine serves as a valuable building block for the synthesis of diverse complex molecules. Research has explored its use in preparing various compounds, including 2-fluoro-4-(iodomethyl)pyridine, 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazol-2-thione, and 2-fluoro-4-pyridinemethanol []. These synthesized molecules can find applications in various fields like drug discovery, material science, and agriculture.

Medicinal Chemistry:

  • Development of potential drugs: Studies have investigated the potential of 2-fluoro-4-pyridinylmethyl analogues of linopirdine, a drug known to enhance the release of acetylcholine, a neurotransmitter. These analogues exhibited promising results in terms of efficacy and duration of action, suggesting potential for further development as orally active drugs for treating cognitive impairments.

Material Science:

  • Exploration in functional materials: Research has explored the use of 2-fluoro-4-methylpyridine in the synthesis of specific molecules with potential applications in material science. For instance, studies have investigated its role in the synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, a compound with potential applications in organic light-emitting diodes (OLEDs) [].

Other Research Applications:

Beyond the specific examples mentioned above, 2-Fluoro-4-methylpyridine's unique properties and potential for further functionalization make it an attractive candidate for various other research endeavors. These may include:

  • Catalysis: As a versatile building block, it could be explored in the development of new catalysts for various chemical reactions.
  • Sensor development: Its specific chemical properties might be utilized in the design of sensors for detecting specific molecules or environmental conditions.
  • Agricultural research: It could be investigated for potential applications in developing new agrochemicals or exploring its impact on plant growth and development.

2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is a heterocyclic organic compound with the molecular formula C6H6FNC_6H_6FN and a molecular weight of approximately 111.12 g/mol. It features a pyridine ring substituted with a fluorine atom at the second position and a methyl group at the fourth position. This compound is characterized by its clear to pale yellow liquid form and has a boiling point of around 157 °C .

Typical of pyridine derivatives. Notably, it can undergo:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho or para positions relative to itself.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other functional groups.

Research indicates that 2-fluoro-4-methylpyridine exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . This inhibition suggests potential implications in pharmacokinetics and drug interactions.

The synthesis of 2-fluoro-4-methylpyridine can be achieved through several methods:

  • From 2-amino-5-methylpyridine: This method involves diazotization followed by fluorination.
  • Fluorination of 4-methylpyridine: Direct fluorination using reagents such as Selectfluor or other fluorinating agents can yield the desired compound .
  • Commercial Synthesis: Various chemical suppliers provide this compound, indicating established synthetic pathways in industrial settings .

2-Fluoro-4-methylpyridine finds applications primarily in the pharmaceutical industry. Its derivatives are explored for:

  • Drug Development: As a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate enzyme activity.
  • Chemical Research: Used in studies related to pyridine derivatives and their effects on biological systems .

Studies have shown that 2-fluoro-4-methylpyridine interacts with various biological systems, particularly through its role as an enzyme inhibitor. Its interaction with cytochrome P450 enzymes highlights its potential influence on drug metabolism and efficacy, making it a subject of interest in pharmacological research .

Several compounds share structural similarities with 2-fluoro-4-methylpyridine. Below is a comparison highlighting their unique features:

Compound NameCAS NumberUnique Features
3-Bromo-2-fluoro-4-methylpyridine884495-46-9Contains bromine instead of hydrogen at the third position
5-Bromo-2-fluoro-4-methylpyridine864830-16-0Bromination at the fifth position alters reactivity
2-Fluoro-3-methylpyridine473596-07-5Fluorine at the second position and methyl at third
3-Fluoro-4-methylpyridine36178-05-9Fluorine at the third position changes properties significantly

The uniqueness of 2-fluoro-4-methylpyridine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (16.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Fluoro-4-methylpyridine

Dates

Modify: 2023-08-15

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